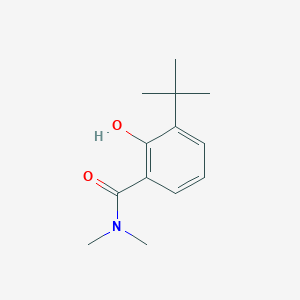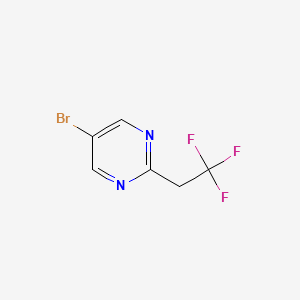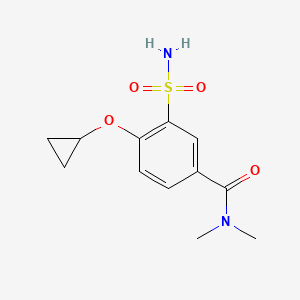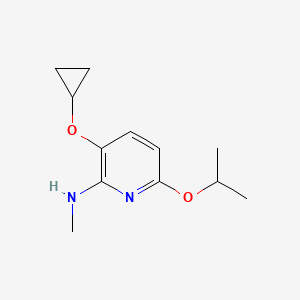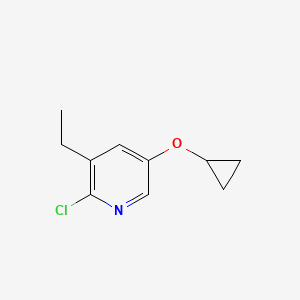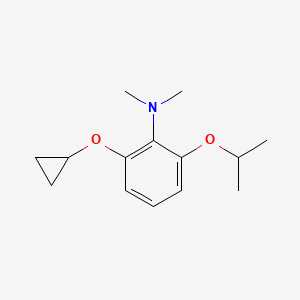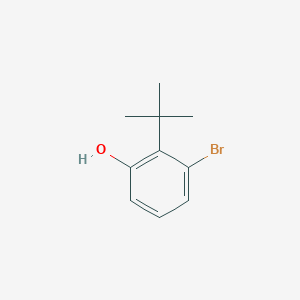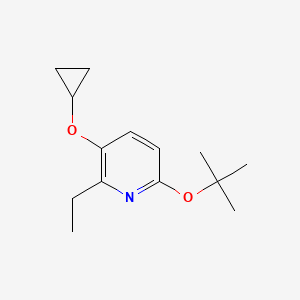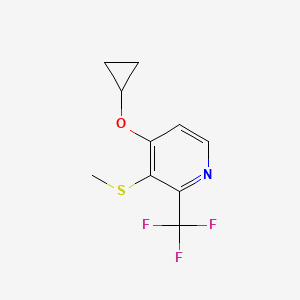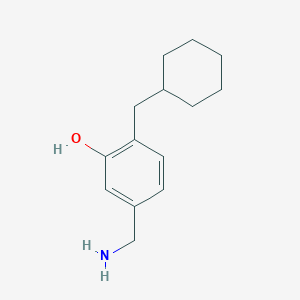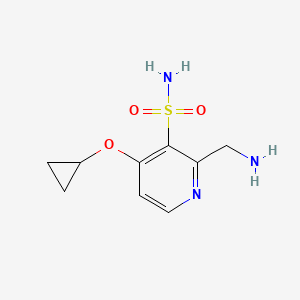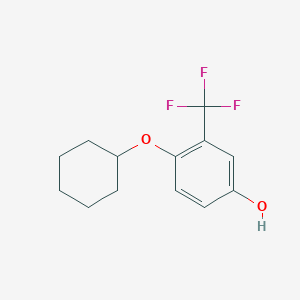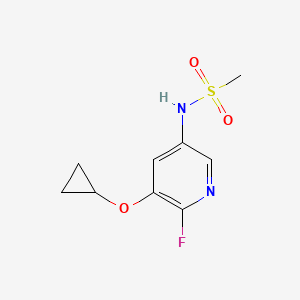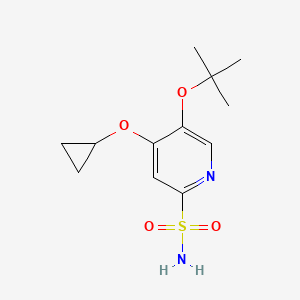
1-Cyclopropoxy-3-fluoro-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-fluoro-5-methoxybenzene is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzene, featuring a cyclopropoxy group, a fluorine atom, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-fluoro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 3-fluoro-5-methoxybenzene with cyclopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-3-fluoro-5-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced to form a hydrogen atom, resulting in the formation of 1-cyclopropoxy-3-hydroxy-5-methoxybenzene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-cyclopropoxy-3-hydroxy-5-methoxybenzene.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-fluoro-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Cyclopropoxy-3-fluoro-5-methoxybenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, while the cyclopropoxy and methoxy groups can modulate its overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopentyloxy)-3-fluoro-5-methoxybenzene: Similar structure but with a cyclopentyloxy group instead of a cyclopropoxy group.
1-(Benzyloxy)-3-fluoro-5-methoxybenzene: Features a benzyloxy group instead of a cyclopropoxy group.
3-Fluoroanisole: Lacks the cyclopropoxy group and has only a methoxy group attached to the benzene ring.
Uniqueness: 1-Cyclopropoxy-3-fluoro-5-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11FO2 |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-fluoro-5-methoxybenzene |
InChI |
InChI=1S/C10H11FO2/c1-12-9-4-7(11)5-10(6-9)13-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
XKSDNNNVRZSPDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


